



Application Notes and Protocols for YKL-05-099 in Kinase Activity Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-05-099 is a potent and selective small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2][3] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolic regulation, inflammation, and melanogenesis.[4] Dysregulation of SIK activity has been implicated in several diseases, making SIK inhibitors like YKL-05-099 valuable tools for research and potential therapeutic development. [5]

These application notes provide a detailed protocol for utilizing **YKL-05-099** in a biochemical kinase activity assay to determine its inhibitory potency (IC50) against SIK isoforms.

Mechanism of Action

YKL-05-099 functions as an ATP-competitive inhibitor of SIKs. The SIK signaling cascade involves the phosphorylation of downstream substrates, most notably Class IIa histone deacetylases (HDACs) and CREB-regulated transcriptional co-activators (CRTCs).[4] By inhibiting SIK activity, YKL-05-099 prevents the phosphorylation of these substrates, leading to their nuclear translocation and modulation of gene expression. For instance, in macrophages, inhibition of SIKs by YKL-05-099 can lead to an increase in the production of the antiinflammatory cytokine IL-10.[1]



Caption: Simplified SIK signaling pathway and the inhibitory action of YKL-05-099.

Quantitative Data

The inhibitory activity of **YKL-05-099** against its primary targets and selected off-targets is summarized below. IC50 values represent the concentration of the inhibitor required for 50% inhibition of the kinase activity in a biochemical assay.

Kinase Target	IC50 (nM)	Reference
SIK1	~10	[1][2]
SIK2	~40	[1][2]
SIK3	~30	[1][2]
CSF1R	Potent Inhibition	[6]
SRC	Inhibition at 1 μM	[7]
ABL	Inhibition at 1 μM	[7]

Experimental Protocols Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for determining the IC50 of **YKL-05-099** against SIK1, SIK2, or SIK3.

Principle:

The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

Materials and Reagents:

Recombinant human SIK1, SIK2, or SIK3



- AMARA Peptide Substrate (AMARAASAAALARRR)[8][9][10][11][12]
- YKL-05-099
- ATP
- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 96-well or 384-well plates
- Plate-reading luminometer

Protocol:

- YKL-05-099 Preparation:
 - Prepare a 10 mM stock solution of YKL-05-099 in DMSO.
 - Perform serial dilutions of the YKL-05-099 stock solution in kinase reaction buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 10 μM).
- Assay Plate Setup:
 - \circ Add 5 μ L of the diluted **YKL-05-099** or vehicle (DMSO) to the appropriate wells of the assay plate.
 - Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
- Kinase Reaction:
 - Prepare a 2X kinase/substrate master mix containing the SIK enzyme and AMARA peptide substrate in kinase reaction buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nM and μM range, respectively.



- Add 5 μL of the 2X kinase/substrate master mix to each well.
- Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific SIK isoform.
- \circ Initiate the kinase reaction by adding 10 μL of the 2X ATP solution to each well. The final reaction volume is 20 μL .

Incubation:

 Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

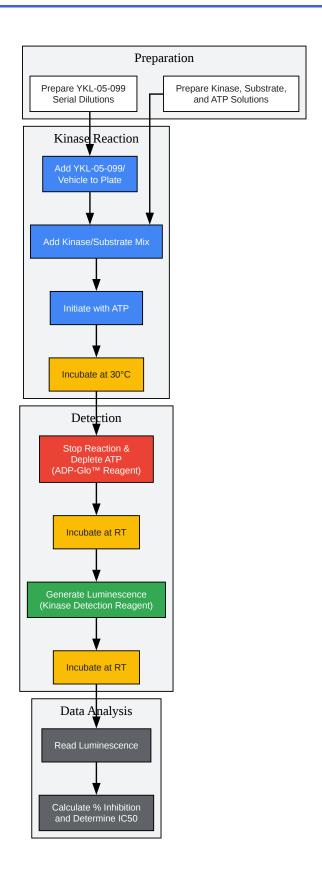
• Signal Generation:

- Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Add 40 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

Data Acquisition and Analysis:

- Measure the luminescence using a plate-reading luminometer.
- Subtract the background luminescence (no enzyme control) from all other measurements.
- Normalize the data to the positive control (no inhibitor) to determine the percent inhibition for each YKL-05-099 concentration.
- Plot the percent inhibition against the logarithm of the YKL-05-099 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.





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Caption: Experimental workflow for the luminescence-based kinase activity assay.



Alternative Method: Radioactive Kinase Assay

For orthogonal validation, a traditional radioactive kinase assay can be performed. This method is often considered the "gold standard" for measuring kinase activity.

Principle:

This assay measures the transfer of a radioactive phosphate group (32 P) from [γ - 32 P]ATP to the AMARA peptide substrate by the SIK enzyme. The radiolabeled substrate is then separated from the unreacted [γ - 32 P]ATP, and the amount of incorporated radioactivity is quantified.

Materials and Reagents:

- Recombinant human SIK1, SIK2, or SIK3
- AMARA Peptide Substrate
- YKL-05-099
- [y-32P]ATP
- Non-radioactive ATP
- Kinase Reaction Buffer
- Phosphocellulose paper (e.g., P81)
- Wash Buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and scintillation fluid

Protocol:

- Reagent Preparation: Prepare YKL-05-099 dilutions, kinase, and substrate as described in the luminescence-based assay protocol. Prepare an ATP mix containing both [γ-32P]ATP and non-radioactive ATP.
- Kinase Reaction:



- Set up the reactions in a similar manner, adding the inhibitor, kinase/substrate mix, and initiating with the radioactive ATP mix.
- Incubate at 30°C for a predetermined time within the linear range of the reaction.
- Stopping the Reaction and Separation:
 - Spot a portion of each reaction mixture onto a phosphocellulose filter paper.
 - Immediately immerse the filter papers in a wash buffer (e.g., 0.75% phosphoric acid) to stop the reaction and wash away unreacted [y-32P]ATP.
 - Perform several washes with the wash buffer.
- Quantification:
 - Place the washed and dried filter papers into scintillation vials with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the amount of ³²P incorporated into the substrate and determine the percent inhibition for each YKL-05-099 concentration.
 - Calculate the IC50 value as described previously.

Troubleshooting

- High Background Signal:
 - Ensure the purity of the recombinant kinase.
 - Optimize the ATP concentration; excessively high concentrations can lead to higher background.
 - Test for inhibitor interference with the detection reagents in a counterscreen without the kinase.



- · Low Signal or No Inhibition:
 - Confirm the activity of the kinase and the integrity of the ATP.
 - Optimize the concentrations of the kinase, substrate, and ATP. For competitive inhibitors, high ATP concentrations will lead to higher apparent IC50 values.
 - Ensure the inhibitor is fully dissolved and has not precipitated.

Conclusion

YKL-05-099 is a valuable chemical probe for studying the biological functions of SIK kinases. The provided protocols offer robust methods for quantifying its inhibitory activity in a biochemical setting. Accurate determination of IC50 values is critical for interpreting experimental results and for the potential development of SIK inhibitors as therapeutic agents.

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